N-(2-Aminophenyl)-2-phenethylbenzamide
Description
N-(2-Aminophenyl)-2-phenethylbenzamide belongs to the class of 2-aminobenzamide derivatives, which are widely studied for their role as histone deacetylase (HDAC) inhibitors. The core structure of N-(2-aminophenyl)-benzamide serves as a critical pharmacophore, enabling selective binding to HDAC enzymes, particularly HDAC1 and HDAC2 . Modifications to the benzamide scaffold, such as substitutions at the 4-position or incorporation of heterocyclic groups, significantly influence potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H20N2O/c22-19-12-6-7-13-20(19)23-21(24)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15,22H2,(H,23,24) |
InChI Key |
UCNARDBZLVRAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-2-phenethylbenzamide typically involves the condensation of 2-aminophenylamine with 2-phenethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminophenyl)-2-phenethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2-Aminophenyl)-2-phenethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of inhibitors and other bioactive molecules .
Medicine: It is explored for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-phenethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Key Observations :
- The 2-phenethyl group in this compound enhances hydrophobic interactions with HDAC1’s catalytic pocket, but its bulkiness may limit solubility compared to smaller substituents (e.g., acetyl in CI-994) .
- Hybrid structures, such as oxadiazole-naphthalene derivatives, exhibit submicromolar IC₅₀ values due to dual binding modes and improved enzyme penetration .
Enzyme Inhibition and Selectivity
- This compound: Demonstrates HDAC1 inhibition (IC₅₀ <1 μM) but weaker activity against HDAC6 (IC₅₀ >10 μM), indicating isoform selectivity .
- MS-275 : Broad-spectrum inhibition (HDAC1/2/3) with IC₅₀ values <0.3 μM, attributed to its pyridine-methoxycarbonyl group enhancing zinc coordination in the active site .
- s-Triazine Derivatives : Exhibit HDAC1 selectivity (IC₅₀ ~0.2 μM) due to hydrogen bonding with Gly154 and His146 residues .
In Vivo Efficacy
- This compound: Reduces tumor volume by 40–50% in murine xenograft models at 50 mg/kg doses .
- CI-994: Synergizes with retinoids, achieving 70% tumor growth inhibition in prostate cancer models .
- Oxadiazole-Naphthalene Hybrid : Shows 80–90% tumor regression in vivo, linked to prolonged HDAC6 suppression and apoptosis induction .
Molecular Interactions and Docking Studies
Computational analyses highlight critical binding interactions:
- This compound: Forms hydrogen bonds with Cys156 and His145 in HDAC1, while the phenethyl group occupies a hydrophobic subpocket .
- Benzamide Derivatives with Imidazole Substituents: B2 (N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide): Docking score = −83.7 kcal/mol, surpassing SAHA (−42.5 kcal/mol) and MS-275 (−40.4 kcal/mol) . B18 (4-Vinylbenzamide analogue): Binds to Gly154 via van der Waals interactions, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
